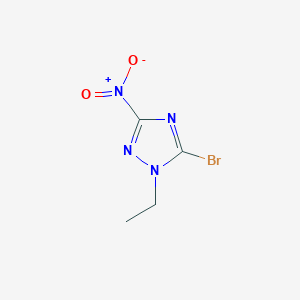

5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5BrN4O2 |

|---|---|

Molecular Weight |

221.01 g/mol |

IUPAC Name |

5-bromo-1-ethyl-3-nitro-1,2,4-triazole |

InChI |

InChI=1S/C4H5BrN4O2/c1-2-8-3(5)6-4(7-8)9(10)11/h2H2,1H3 |

InChI Key |

VPPKSWSGTPWMLX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC(=N1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the molecular structure of organic compounds.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group, specifically a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling constants reflecting their adjacency. The precise chemical shifts would be influenced by the electronic environment of the triazole ring.

¹³C NMR: The carbon NMR spectrum would provide signals for the two distinct carbons of the triazole ring and the two carbons of the ethyl substituent. The positions of the C3 and C5 carbons would be significantly affected by the attached nitro and bromo groups, respectively.

While comprehensive NMR data for the title compound is not available, studies on similar structures, such as derivatives of 4-ethyl-1,2,4-triazole, confirm the utility of NMR in assigning the positions of substituents. zsmu.edu.ua

Table 1: Anticipated NMR Data for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (Note: This table is predictive and based on general principles, as experimental data is not available.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (N-CH₂-CH₃) | ~4.0 - 4.5 | Quartet |

| ¹H (N-CH₂-CH₃) | ~1.4 - 1.6 | Triplet |

| ¹³C (C3-NO₂) | ~155 - 165 | Singlet |

| ¹³C (C5-Br) | ~140 - 150 | Singlet |

| ¹³C (N-CH₂) | ~40 - 50 | Singlet |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is crucial for identifying the functional groups within a molecule.

IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Vibrations associated with the C-N and N-N bonds of the triazole ring and the C-H bonds of the ethyl group would also be present.

Characterization of related energetic materials, such as derivatives of 5-hydrazino-3-nitro-1,2,4-triazole, frequently relies on IR spectroscopy to confirm the presence of key functional groups like the nitro group. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. For 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (C₄H₄BrN₄O₂), HRMS would verify the molecular weight and isotopic pattern, which is particularly distinct due to the presence of bromine.

Table 2: Predicted HRMS Data for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole (Note: This table is predictive, as experimental data is not available.)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (for ⁷⁹Br) | 220.9618 |

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

The most unambiguous structural information is obtained from single-crystal X-ray diffraction, which reveals the precise three-dimensional arrangement of atoms in the solid state.

This analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice. For example, the related compound 5-azido-1-methyl-3-nitro-1,2,4-triazole was found to crystallize in the monoclinic space group P2₁/m. rsc.org

X-ray diffraction provides precise measurements of bond lengths and angles. Analysis of the triazole ring would reveal the influence of the bromo, ethyl, and nitro substituents on the ring geometry. In related nitro-triazole structures, the C-NO₂ bond length and the internal ring angles are of significant interest. rsc.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A comprehensive analysis of the intermolecular interactions for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is not available in published scientific literature. Typically, the solid-state architecture of such a molecule would be anticipated to be influenced by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions.

Hirshfeld Surface Analysis and Quantitative Contribution of Interactions

A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis was not found to have been performed for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole in the reviewed scientific literature.

A hypothetical Hirshfeld surface analysis for the title compound would be expected to quantify the percentage contributions of various interactions. A data table summarizing these contributions would look like the following, although the specific values are not available.

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| Br···H/H···Br | Data not available |

| C···H/H···C | Data not available |

| Other | Data not available |

Without a crystal structure determination and subsequent Hirshfeld surface analysis, a detailed and accurate quantitative description of the intermolecular interactions for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole cannot be provided.

Influence of Substituents on Tautomeric Equilibrium

Tautomerism is a critical phenomenon in 1,2,4-triazole (B32235) chemistry, influencing the reactivity and biological interactions of these compounds. researchgate.net Theoretical modeling, often combined with spectroscopic techniques, is a powerful tool to elucidate the influence of substituents on the tautomeric equilibrium of 1,2,4-triazole derivatives. researchgate.net

Studies on related 1,2,4-triazole systems have demonstrated that the nature and position of substituents can significantly impact which tautomeric form is more stable. nih.gov For instance, in 2-aryl- Current time information in Edmonton, CA.rsc.orgresearchgate.nettriazolo[1,5-c]quinazolines, the orientation of a methoxy (B1213986) (OCH3) substituent has a remarkable effect on the tautomeric behavior. nih.gov When the OCH3 group is in the ortho position, the equilibrium is primarily controlled by the formation of an intramolecular hydrogen bond. nih.gov However, for meta- and para-substituted derivatives, the degree of conjugation becomes the decisive factor in determining tautomeric preference. nih.gov

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the relative stability of possible tautomers. nih.govresearchgate.net By simulating properties like UV/Vis spectra for the most stable forms and comparing them with experimental data, researchers can confidently assign the predominant tautomeric structures. researchgate.netnih.gov The choice of the DFT method and basis set is crucial for obtaining accurate results that balance computational cost and precision. nih.gov For the specific compound 5-bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, the interplay between the bromo, ethyl, and nitro substituents on the triazole ring will determine the most stable tautomer, a question that can be effectively addressed through such computational investigations.

Quantum Chemical Studies of Reaction Pathways and Anion Formation

Quantum chemical calculations are instrumental in understanding the intricate details of reaction mechanisms, particularly the formation and subsequent reactions of anions. These studies are crucial for applications such as radiosensitizers in cancer therapy, where the initial reduction of a compound can lead to the formation of active species. rsc.org

Electron Attachment and Dissociation Pathways

The attachment of low-energy electrons to nitrotriazole derivatives can induce a variety of dissociation pathways. rsc.org Quantum chemical calculations are used to map these pathways and determine their energy thresholds. rsc.org For instance, in studies of 3-nitro-1,2,4-triazole (B13798) (3NTR), a related compound, upon electron attachment, several fragment anions are observed. researchgate.net While characteristic fragmentation reactions involving the nitro group, such as the formation of NO2−, are seen, the primary dissociation channel is often the cleavage of a single bond, for example, the direct dissociation of a hydrogen radical. rsc.org

The presence of the nitro group significantly alters the dissociation pathways compared to the unsubstituted triazole ring. rsc.org It increases the electron affinity of the molecule and opens up numerous new dissociation channels, many of which are directly linked to the predissociation of the NO2 group. rsc.org The triazole ring itself, however, shows considerable stability against cleavage induced by electron attachment when compared to other five-membered heterocyclic rings like imidazole. rsc.org

Influence of Nitro Group on Anion Stability and Degradation

The nitro group plays a pivotal role in the stability of the resulting anion and the subsequent degradation of the molecule. rsc.org Computational studies have shown that the presence of a nitro group leads to a considerably more stable parent anion. rsc.orgrsc.org This increased stability results in a more effective degradation of the molecule at lower electron energies. rsc.org

This enhanced stability and reactivity are attributed to the electron-withdrawing nature of the nitro group, which delocalizes the negative charge of the anion. This effect, combined with the presence of a pyridine-type nitrogen atom in the triazole ring, leads to a decrease in the π-density of the heterocyclic system and a subsequent increase in its electron affinity. rsc.org The anionic form of the nucleophile is often the reactive species responsible for the degradation of other molecules, highlighting the importance of understanding the factors that influence anion stability. nih.gov

Nonlinear Optical (NLO) Properties from Theoretical Calculations

Theoretical calculations are a valuable tool for predicting and understanding the nonlinear optical (NLO) properties of materials, which are crucial for applications in optoelectronics and photonics. First-principles calculations, often employing Density Functional Theory (DFT), can be used to determine the linear and nonlinear optical susceptibilities of 1,2,4-triazole derivatives. nih.gov

For example, a study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione utilized the full potential linear augmented plane wave (FPLAPW) method to calculate its NLO properties. nih.gov Such calculations can predict important parameters like the energy gap, birefringence, and the second harmonic generation (SHG) coefficients. nih.gov The results can identify the dominant components of the second-order optical susceptibility. nih.gov

Semiempirical approaches, such as the sum-over-states method, can also be used to assess the molecular hyperpolarizabilities of donor-acceptor substituted heterocycles, including 1,2,4-triazoles. rsc.org These studies have shown that while 1,3,4-triazole derivatives can exhibit large changes in dipole moment upon excitation, their calculated hyperpolarizabilities may be smaller than other heterocycles due to smaller transition moments. rsc.org Theoretical calculations of NLO properties often involve exploring the effects of different substituents and solvent polarity on the hyperpolarizability values. researchgate.net

Computational Prediction of Thermochemical and Energetic Properties (Methodological Focus)

Computational chemistry provides essential tools for predicting the thermochemical and energetic properties of molecules, which is particularly important in the field of energetic materials. These predictions help in assessing the performance and stability of new compounds before their synthesis.

Heats of Formation (HOFs) using Isodesmic Reactions and the Politzer Approach

Accurate calculation of the gas-phase heat of formation (HOF) is a cornerstone for predicting the energetic properties of a compound. One of the most reliable methods for this is the use of isodesmic reactions. This approach involves designing a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the quantum chemical calculations. rsc.org The HOF of the target molecule can then be derived from the calculated reaction enthalpy and the known HOFs of the other species in the reaction. rsc.org

The Politzer approach is another valuable computational method, particularly for predicting the solid-state properties of energetic materials. acs.org This method can be used to estimate the crystal density of a compound based on its molecular structure. acs.org The calculated density, along with the heat of formation, is then used in empirical formulas, such as the Kamlet-Jacobs equations, to predict detonation properties like detonation velocity and pressure. researchgate.net

For nitroaromatic compounds, a combination of methods can be employed. Gas-phase heats of formation can be computed using homodesmic reactions at a certain level of theory (e.g., B3PW91/6-31G*). researchgate.net These gas-phase values are then converted to solid-state heats of formation by incorporating the heat of sublimation, which can be either experimentally determined or calculated using empirical relationships based on molecular surface electrostatic potentials. researchgate.net This combined approach has proven effective in resolving ambiguities in experimentally reported HOF values for some nitroaromatic compounds. researchgate.net

Bond Dissociation Energies (BDEs) for Stability Assessment

The thermal stability of an energetic compound is a critical parameter for its practical application, and it is intrinsically linked to the weakest bond within its molecular structure. The Bond Dissociation Energy (BDE) represents the energy required to break a specific covalent bond. A lower BDE value indicates a weaker bond, which is often the initial site of decomposition upon heating.

For 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, the primary bonds of interest for stability assessment are the C-NO₂, C-Br, and N-N bonds within the triazole ring. Computational studies on analogous energetic molecules, such as derivatives of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole, have shown that the C–NO₂ bond is typically the weakest and most likely to rupture first during thermolysis researchgate.net. The introduction of different substituents onto the triazole ring can modulate the strength of these critical bonds.

The key factors influencing the BDE in the title compound are:

The C-NO₂ Bond: The nitro group is a strong electron-withdrawing group, which weakens the C-NO₂ bond, making it a common trigger linkage in energetic materials.

The C-Br Bond: The carbon-bromine bond is also relatively weak and can be a point of initial decomposition. Its BDE is generally lower than that of a C-H bond but can be influenced by the electronic environment of the aromatic triazole ring.

The N-C₂H₅ Bond: The bond connecting the ethyl group to the triazole nitrogen is a single bond. While N-alkylation is known to influence sensitivity, the N-C bond itself is generally more stable than the C-NO₂ bond in such structures acs.org.

Triazole Ring Bonds: The bonds within the heterocyclic ring (N-N, C-N) possess significant stability due to their participation in the aromatic system.

Theoretical investigations into the thermal stability of similar azole derivatives quantitatively confirm that the initial decomposition reactions are directly related to the kinetics and mechanisms of the weakest bond cleavage researchgate.net. While specific BDE values for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole are not extensively published, a comparative analysis based on typical bond energies provides insight into its likely decomposition pathway.

Table 1: Comparison of Typical Bond Dissociation Energies in Related Structures

| Bond Type | Typical BDE (kJ/mol) | Relevance to Stability |

|---|---|---|

| C-NO₂ | 220-260 | Often the weakest bond, initiating decomposition. |

| C-Br | 280-300 | A potential trigger bond, weaker than C-H. |

| N-N (ring) | >350 | Generally stable due to aromaticity. |

| C-N (ring) | >400 | High stability within the heterocyclic core. |

Note: These are generalized values; actual BDEs can vary based on the specific molecular structure and computational method used.

Theoretical Densities and Molecular Volume Calculations

The density (ρ) of an energetic material is a crucial parameter that directly influences its detonation performance, with higher densities generally leading to superior detonation velocity and pressure. Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the density of novel compounds before their synthesis.

Computational studies on other 1,2,4-triazole derivatives have demonstrated that the introduction of dense functional groups, particularly nitro groups (–NO₂), is a key strategy for increasing density researchgate.net. The bromine atom also contributes significantly to the molecular weight and density.

Table 2: Calculated/Predicted Densities of 1,2,4-Triazole Derivatives

| Compound | Formula | Calculated/Predicted Density (g/cm³) | Reference |

|---|---|---|---|

| 5-Bromo-3-nitro-1H-1,2,4-triazole | C₂HBrN₄O₂ | 1.97 | chemchart.com |

| 1-Methyl-5-nitro-3-trinitromethyl-1H-1,2,4-triazole | C₄H₃N₇O₈ | 1.93 | nih.gov |

| 5-Nitro-3-trinitromethyl-1H-1,2,4-triazole | C₃HN₇O₈ | 1.99 | nih.gov |

The data illustrates that N-alkylation (e.g., methylation in 1-methyl-5-nitro-3-trinitromethyl-1H-1,2,4-triazole) can lead to a lower density compared to the corresponding N-H compound, which aligns with the expected trend for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole nih.gov.

Correlation between Molecular Structure and Calculated Energetic Parameters

The energetic performance of a molecule like 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is a direct consequence of its molecular structure. Computational chemistry provides a powerful tool to correlate specific structural features with key energetic parameters such as heat of formation (HOF), detonation velocity (D), and detonation pressure (P).

1,2,4-Triazole Ring: The heterocyclic triazole core is rich in nitrogen, which is highly desirable for energetic materials. The high nitrogen content leads to a large positive heat of formation, as the decomposition products (primarily N₂) are thermodynamically very stable.

Nitro Group (-NO₂): The nitro group is the primary "explosophore" in the molecule. It significantly increases the energy content and density. Furthermore, it improves the oxygen balance of the compound, which is the measure of the degree to which a compound can oxidize its own carbon and hydrogen atoms upon decomposition. A better oxygen balance often correlates with higher energy release nih.gov.

Applications in Scientific Research

Role as a Chemical Intermediate in Organic Synthesis

The compound is a classic example of a versatile chemical building block. The presence of two distinct and reactive functional groups (bromo and nitro) on the stable triazole core makes it a valuable intermediate for synthesizing more complex molecules.

The bromo group can be readily displaced by a wide range of nucleophiles or used in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The nitro group can be reduced to an amine (NH₂). This amine can then be acylated, alkylated, or converted into a diazonium salt, opening up a vast number of subsequent chemical transformations.

This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, making it a potentially useful precursor in medicinal chemistry and drug discovery programs. nih.gov

Potential Use in Materials Science

The high nitrogen content and the presence of a nitro group suggest that 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole could be investigated as a precursor for energetic materials. energetic-materials.org.cn Nitro-substituted triazoles are a well-established class of energetic compounds that often combine good performance with improved thermal stability and reduced sensitivity compared to traditional explosives like RDX. rsc.orgenergetic-materials.org.cn Research in this area often focuses on synthesizing a variety of derivatives from a common energetic scaffold to tune properties like density, detonation velocity, and thermal stability. rsc.org While this specific compound has not been reported as an energetic material, its structure fits the profile of a potential candidate for such research.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Bromine Moiety

The bromine atom on the triazole ring is a versatile handle for introducing molecular diversity. Its reactivity is primarily characterized by nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

The carbon atom at the 5-position of the 1,2,4-triazole (B32235) ring is electron-deficient, making it susceptible to attack by nucleophiles. chemicalbook.com This reactivity is further enhanced by the strong electron-withdrawing effect of the adjacent nitro group. Consequently, the bromine atom can be displaced by various nucleophiles.

In related bromo-nitro-azole systems, such as 1-substituted 5-bromo-4-nitroimidazoles, the bromine at the 5-position readily undergoes nucleophilic substitution. rsc.org Similarly, studies on 5-bromo-1,2,3-triazines have shown that the bromine can be displaced by phenoxides in a nucleophilic aromatic substitution (SNAr) reaction, a transformation that proceeds under basic conditions. acs.org For instance, the reaction of 5-bromo-1,2,3-triazine (B172147) with phenol (B47542) in the presence of cesium carbonate yields the corresponding 5-phenoxy derivative. acs.org It is expected that 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole would exhibit similar reactivity towards various nucleophiles, including alkoxides, thiolates, and amines, to yield a diverse array of 5-substituted derivatives.

A study involving 3-bromodihydrofuran-2(3H)-one and 1H-1,2,4-triazole-3(5)-thiol demonstrated a nucleophilic substitution process where the thiol group displaces the bromine atom. mdpi.com This highlights the potential for sulfur-based nucleophiles to react at the brominated position.

Table 1: Examples of Nucleophilic Substitution on Brominated Azole Systems This table is based on analogous reactions and illustrates the expected reactivity.

| Brominated Substrate Analogue | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 1-Benzyl-5-bromo-4-nitroimidazole | Thiolates, Alkoxides | 5-Thioether/5-Alkoxy-imidazoles | rsc.org |

| 5-Bromo-1,2,3-triazine | Phenols | 5-Aryloxy-1,2,3-triazines | acs.org |

| 3-Bromodihydrofuran-2(3H)-one | 1H-1,2,4-triazole-3(5)-thiol | 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one | mdpi.com |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole serves as an excellent substrate for such transformations. Although direct studies on this specific compound are limited, extensive research on analogous brominated heterocycles, particularly bromo-triazines, demonstrates the feasibility and broad scope of these reactions. nih.govuzh.chchemrxiv.orgresearchgate.netresearchgate.net

An efficient palladium-catalyzed cross-coupling method has been developed for 5-bromo-1,2,3-triazine, allowing for the synthesis of a wide range of (hetero)aryl-1,2,3-triazines with yields up to 97%. nih.govuzh.chchemrxiv.org The optimization of these reactions often involves a palladium catalyst, such as Pd(dppf)Cl₂, and a silver carbonate co-catalyst in a solvent like acetonitrile. uzh.ch These conditions have proven effective for coupling with a variety of boronic acids, showcasing the method's generality. uzh.ch Given the structural similarities, it is highly probable that Suzuki, Heck, and Sonogashira coupling reactions could be successfully applied to 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole to introduce aryl, vinyl, and alkynyl groups, respectively.

Table 2: Optimized Conditions for Pd-Catalyzed Cross-Coupling of 5-Bromo-1,2,3-triazine with Boronic Acids This data is from a study on a related triazine and suggests viable conditions for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (15 mol-%) | uzh.ch |

| Co-catalyst/Base | Ag₂CO₃ (1.0 equiv) | uzh.ch |

| Solvent | MeCN (Acetonitrile) | uzh.ch |

| Temperature | 80 °C | uzh.ch |

| Typical Yield | 50-97% | researchgate.net |

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the triazole ring and can itself undergo chemical transformations, most notably reduction.

The nitro group of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole can be reduced to an amino group, providing a pathway to 5-Bromo-1-ethyl-1H-1,2,4-triazol-3-amine. This transformation is fundamental in heterocyclic chemistry for creating derivatives with different electronic and biological properties. A variety of reducing agents can be employed for the reduction of aromatic nitro groups. scispace.com

Common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or hydrazine), or using metals in acidic media, such as tin (Sn) or zinc (Zn) in hydrochloric acid (HCl). scispace.combris.ac.uk For example, the reduction of aromatic nitro compounds to amines is effectively achieved using tin and hydrochloric acid. scispace.com In some cases, sodium benzenetellurolate (NaTePh), generated from diphenyl ditelluride and sodium borohydride, has been used to reduce nitro groups, leading to azo compounds under specific conditions. bris.ac.uk The choice of reagent is crucial for achieving chemoselectivity, especially given the presence of the reducible bromine atom.

The nitro group exerts a powerful electron-withdrawing effect on the 1,2,4-triazole ring. This deactivates the ring towards electrophilic substitution but significantly activates it towards nucleophilic attack, as discussed in section 5.1.1. The increased electrophilicity of the ring carbons makes the displacement of the bromine atom more facile.

Furthermore, the presence of a nitro group can influence the regioselectivity of reactions. Studies on 3-nitro-1,2,4-triazole (B13798) derivatives show that the nitro group enhances the C–NO₂ bond strength. researchgate.net This electronic influence is a key factor in the stability and reactivity of the molecule. In some 1-substituted 3-nitro-1H-1,2,4-triazoles, the nitro group itself can be displaced by strong nucleophiles like alkoxides in alcoholic potassium hydroxide (B78521) solutions. osi.lv This indicates that under certain basic conditions, nucleophilic substitution might occur at the C3 position in addition to the C5 position. The substitution effects of nitro and amino groups have been shown to have different impacts on the aromaticity and stability of the 1,2,4-triazole ring. mdpi.com

Reactivity of the Ethyl Substituent

The ethyl group at the N1 position is generally the most chemically inert part of the molecule under typical reaction conditions. It does not usually participate in the primary transformations involving the bromine or nitro groups. Its primary role is to confer specific solubility properties and to block the N1 position, thereby directing other substitution reactions, such as alkylation, to other nitrogen atoms in the ring if the conditions were to favor it. researchgate.netresearchgate.net

While reactions directly involving the C-H bonds of the ethyl group are not common, strong bases or radical initiators could potentially lead to reactions at the alpha-carbon (the CH₂ group adjacent to the ring nitrogen). However, such transformations would require harsh conditions and are not typical for this class of compounds. The stability of the N-alkyl bond means the ethyl group generally remains intact throughout most synthetic sequences focused on modifying the bromo and nitro functionalities.

Electrophilic and Nucleophilic Behavior of the Triazole Ring

The 1,2,4-triazole ring in 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency is significantly amplified by the potent electron-withdrawing nature of the nitro group at the C3 position and the inductive effect of the bromine atom at the C5 position. Consequently, the carbon atoms of the triazole ring are highly deactivated towards electrophilic attack.

Conversely, this pronounced electron deficiency renders the triazole ring, particularly the C5 position, highly susceptible to nucleophilic aromatic substitution (SNAr) . The bromine atom at this position serves as an excellent leaving group, readily displaced by a wide array of nucleophiles. This reactivity makes 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole a valuable synthon for the introduction of various functional groups onto the 1,2,4-triazole scaffold.

While the carbon atoms of the ring are electrophilically inert, the nitrogen atoms, possessing lone pairs of electrons, exhibit nucleophilic character and can react with electrophiles. This dual reactivity is a hallmark of many azole systems.

Nucleophilic Behavior: Substitution at the C5 Position

The primary mode of nucleophilic attack on 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole occurs at the C5 carbon, leading to the displacement of the bromide ion. The strong activation provided by the nitro group facilitates these reactions, which can often proceed under mild conditions. A variety of nitrogen, oxygen, and sulfur-based nucleophiles can be employed to generate a diverse range of 5-substituted-1-ethyl-3-nitro-1H-1,2,4-triazoles.

For instance, the reaction with hydrazine (B178648) hydrate (B1144303) readily substitutes the bromine atom to form 5-hydrazino-1-ethyl-3-nitro-1H-1,2,4-triazole. rsc.org This derivative serves as a platform for the synthesis of further energetic materials. Similarly, aminolysis with various primary and secondary amines can be achieved, leading to the corresponding 5-amino-1-ethyl-3-nitro-1H-1,2,4-triazole derivatives. These reactions are crucial in the development of novel compounds with applications in materials science and medicinal chemistry. researchgate.netpleiades.online

The reaction with sodium azide (B81097) provides a straightforward route to 5-azido-1-ethyl-3-nitro-1H-1,2,4-triazole. researchgate.net This azido (B1232118) derivative can then undergo further transformations, such as cycloaddition reactions, to create more complex heterocyclic systems. nih.govnih.govthieme-connect.com

The following table summarizes the nucleophilic substitution reactions on the closely related 5-bromo-3-nitro-1,2,4-triazole, which are indicative of the expected reactivity for the 1-ethyl derivative.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | 5-Hydrazino-3-nitro-1H-1,2,4-triazole | Ethanol, reflux | High | rsc.org |

| Ammonia | 5-Amino-3-nitro-1H-1,2,4-triazole | Aqueous ammonia, 100°C | Good | researchgate.net |

| Sodium azide | 5-Azido-3-nitro-1H-1,2,4-triazole | Aqueous ethanol, 50°C | ~90 | researchgate.net |

| Phenols | 5-Aryloxy-3-nitro-1H-1,2,4-triazoles | Base (e.g., K₂CO₃), DMF | Moderate to High | acs.org |

| Thiols | 5-Thio-3-nitro-1H-1,2,4-triazoles | Base (e.g., NaH), THF | Good | mdpi.com |

Electrophilic Behavior: Reactivity of the Ring Nitrogen Atoms

Due to the electron-deficient nature of the carbon framework, electrophilic substitution on the carbon atoms of the 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole ring is not a feasible reaction pathway. However, the nitrogen atoms of the triazole ring possess lone pairs of electrons and can act as nucleophilic centers, reacting with various electrophiles.

The presence of the ethyl group at the N1 position means that electrophilic attack, such as alkylation or acylation, can potentially occur at the N2 or N4 positions. The regioselectivity of such reactions on 1,2,4-triazoles can be influenced by the nature of the electrophile, the substituents on the ring, and the reaction conditions. researchgate.netresearchgate.netorganic-chemistry.org For instance, alkylation of N-unsubstituted 1,2,4-triazoles often yields a mixture of N1 and N4 substituted products, with the ratio depending on the reaction conditions. researchgate.net In the case of 1-substituted triazoles like the title compound, further alkylation would lead to the formation of a quaternary triazolium salt. researchgate.net The presence of the nitro group will influence the basicity and nucleophilicity of the remaining ring nitrogens, generally decreasing their reactivity towards electrophiles.

Advanced Applications in Chemical Science and Materials Engineering Theoretical Perspectives

Investigation of 1,2,4-Triazoles as Precursors for Novel Materials

The inherent stability and functional versatility of the 1,2,4-triazole (B32235) scaffold have established it as a critical building block in materials science. Researchers have explored its incorporation into various material classes to enhance performance and introduce novel functionalities.

The 1,2,4-triazole moiety is a known component in the synthesis of various dyes. Its heterocyclic structure can act as a chromophore or an auxochrome, contributing to the color and stability of the final dye molecule. The triazole ring can be functionalized to tune the electronic properties, thereby influencing the absorption and emission spectra of the dye. This adaptability makes triazole-based compounds valuable in the development of specialized dyes and inks for various applications, including textiles and printing researchgate.net.

Derivatives of 1,2,4-triazole have been extensively studied and recognized as highly effective corrosion inhibitors for a variety of metals and alloys, including carbon steel, aluminum brass, and copper, particularly in acidic environments ktu.ltnih.govnih.gov. The mechanism of inhibition is attributed to the ability of the triazole molecules to adsorb onto the metal surface nih.gov. This adsorption process is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of the metal atoms ktu.ltnih.gov.

This interaction leads to the formation of a thin, protective film on the metal surface ktu.ltmdpi.com. This film can be a monolayer chemisorbed onto the surface or a thicker, polymolecular layer up to 4 nm thick, which acts as a physical barrier, isolating the metal from the corrosive medium and hindering both the anodic and cathodic reactions of the corrosion process mdpi.commdpi.com. Studies have shown that the effectiveness of these inhibitors is dependent on their concentration, with higher concentrations generally leading to greater inhibition efficiency ktu.lt. The adsorption process often follows the Langmuir adsorption isotherm model, indicating a mixed-type mechanism involving both physisorption and chemisorption ktu.lt. The versatility of 1,2,4-triazoles allows for their use in various industrial applications, including acid pickling and oil and gas exploration mdpi.commdpi.com.

| Metal/Alloy | Corrosive Medium | Example Inhibitor Class | Maximum Inhibition Efficiency (%) | Reference |

| Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 1,2,4-triazole (TAZ) | 84.4 | ktu.lt |

| Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3-amino-1,2,4-triazole (ATA) | 86.4 | ktu.lt |

| Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 3,5-diamino-1,2,4-triazole (DAT) | 87.1 | ktu.lt |

| Low-Carbon Steel | 2 M HCl (100°C) | Mixture of 1,2,4-triazole derivative and Hexamethylenetetramine | 99.5 | mdpi.com |

The 1,2,4-triazole nucleus has been successfully integrated into various polymer systems to create materials with enhanced properties and specific functionalities lifechemicals.com. Poly-1-vinyl-1,2,4-triazole (PVT) is one such example, where the triazole units are pendant to a polymer backbone researchgate.net. These materials exhibit notable thermal stability, making them suitable for applications requiring resistance to high temperatures researchgate.net. One of the most promising applications of triazole-containing polymers is in the development of proton-conducting membranes for fuel cells. When doped with acids like orthophosphoric acid, these polymers can achieve high ionic conductivity under anhydrous conditions at temperatures above 100°C researchgate.net. Furthermore, the 1,2,4-triazole moiety has been used in the fabrication of organic light-emitting devices (OLEDs) and other electro-optical materials lifechemicals.comresearchgate.net.

Theoretical Design and Evaluation of High Energy Density Materials (HEDMs)

The quest for advanced High Energy Density Materials (HEDMs) that offer a superior balance of performance and safety has led researchers to focus on nitrogen-rich heterocyclic compounds. The 1,2,4-triazole ring is a prominent building block in this field due to its high positive heat of formation, thermal stability, and the ability to host multiple energetic functional groups (e.g., -NO₂, -N₃, -NHNO₂) nih.govresearchgate.net. The specific compound 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole is a member of this broader class of energetic materials being investigated.

Computational chemistry plays a pivotal role in the initial screening and design of novel HEDMs. Density Functional Theory (DFT) calculations are commonly employed to predict the structural, thermochemical, and detonation properties of new molecules, saving significant time and resources compared to experimental synthesis and testing researchgate.net. Key performance indicators for HEDMs, such as detonation velocity (D) and detonation pressure (P), can be estimated using empirical methods like the Kamlet-Jacobs equations, which rely on the calculated heat of formation, crystal density, and the composition of detonation products researchgate.net.

Theoretical studies on various 1,2,4-triazole derivatives have shown that the introduction of energetic groups like nitro (-NO₂) and N-oxide can significantly enhance detonation performance nih.govrsc.org. For instance, computational assessments have predicted that certain 1,2,4-triazole N-oxide derivatives could exhibit detonation velocities exceeding 9,900 m/s, which is superior to many conventional explosives nih.gov. These calculations are crucial for identifying promising candidates for synthesis and further experimental evaluation scilit.combit.edu.cn.

| Compound Class/Derivative | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) | Reference |

| 1,2,4-triazole N-oxide derivatives (NATNOs) | 9,592 - 9,906 | - | nih.gov |

| 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol based salts | 8,102 - 9,087 | - | nih.gov |

| N-(2,2,2-trinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine | ~8,000 - 9,000 | - | mdpi.com |

| Azobistriazole derivatives with N-oxide groups | up to 10,275 | - | rsc.org |

| 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM) | 7,909 | - | nih.gov |

Understanding the relationship between molecular structure and energetic properties is fundamental to the rational design of new HEDMs. For 1,2,4-triazole-based compounds, several key structural factors influence their performance and sensitivity.

Introduction of Energetic Groups: The addition of nitro (-NO₂) groups generally improves the oxygen balance and density of the compound, which in turn enhances detonation velocity and pressure nih.gov.

Role of Amino Groups (-NH₂): The introduction of amino groups is an effective strategy for increasing stability and reducing sensitivity to external stimuli like impact and friction nih.gov. The position of the amino group is critical; N-amino groups (attached to a ring nitrogen) can improve nitrogen content and heat of formation, while C-amino groups (attached to a ring carbon) tend to increase density and detonation performance nih.gov.

N-Oxide Strategy: Incorporating N-oxide groups into the triazole ring is a powerful method to increase crystal density and oxygen balance, thereby significantly boosting detonation properties rsc.org. The position of the N-oxide group can also influence the stability of other functional groups on the molecule rsc.org.

These structure-property relationship studies provide a theoretical framework that guides the design of next-generation energetic materials based on the 1,2,4-triazole scaffold, aiming to achieve an optimal balance between high performance and low sensitivity nih.govrsc.org.

Analysis of Sensitivity Parameters (Impact, Electrostatic, Shock) through Theoretical Models

The sensitivity of energetic materials like 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole to external stimuli such as impact, electrostatic discharge, and shock is a critical determinant of their handling safety and application viability. Theoretical and computational models provide a powerful means to predict and understand these sensitivity parameters at a molecular level, offering insights that can guide the design of safer and more effective materials.

Computational studies on nitro-substituted azole derivatives frequently employ methods like Density Functional Theory (DFT) to investigate molecular structures and heats of formation, which are foundational to predicting energetic performance. nih.gov The susceptibility of these compounds to decomposition can be further studied by computing the bond dissociation energy (BDE) of the weakest bonds within the molecule, often the trigger linkage in the energetic material. nih.gov For nitroaromatic compounds, a key area of investigation is the relationship between molecular properties and impact sensitivity. Machine learning algorithms have been utilized to predict impact sensitivity based on features derived from the molecular electronic structure, such as the charge and polarization of the nitro groups and electron delocalization in the ring atoms. chemrxiv.org

One theoretical approach involves calculating the Mulliken net charges of the nitro group, which can serve as a structural parameter to estimate impact sensitivity. researchgate.net Generally, it has been observed that compounds with a more negative charge on the nitro group tend to be less sensitive. researchgate.net Another critical factor influencing sensitivity is the crystal structure of the material. Changes in the crystal structure under pressure can affect the energetic properties, and computational modeling is used to understand these polymorph-dependent variations in sensitivity. ed.ac.uk For instance, pressure-induced mode hardening, analyzed through vibrational up-pumping models, can explain increased sensitivity under pressure. ed.ac.uk

The following interactive table summarizes key parameters that are typically analyzed in theoretical models to predict the sensitivity of nitro-triazole compounds. The values presented are hypothetical and representative of what such computational analyses would yield for a compound like 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, based on studies of analogous materials.

| Theoretical Model | Parameter Analyzed | Predicted Outcome for High Stability | Representative Value (Hypothetical) |

| Density Functional Theory (DFT) | Bond Dissociation Energy (BDE) of C-NO₂ bond | Higher BDE | > 200 kJ/mol |

| DFT / Isodesmic Reactions | Gaseous Heat of Formation (HOF) | Lower positive or higher negative value | +150 kJ/mol |

| Politzer Approach | Solid-State Heat of Formation (HOF) | Lower positive or higher negative value | +100 kJ/mol |

| Mulliken Population Analysis | Net Charge on Nitro Group (Q(NO₂)) | More negative charge | -0.20e |

| Distributed Multipole Analysis | Polarization of Nitro Groups | Lower polarization | < 1.5 Debye |

| Vibrational Frequency Analysis | Vibrational Mode Hardening under Pressure | Less significant hardening of vibrational modes | < 5% frequency increase/GPa |

These theoretical models provide a framework for establishing structure-property relationships, which are invaluable for the prospective design and synthesis of novel high-energy materials with tailored sensitivity and performance characteristics. nih.gov

Future Research Directions in Functionalized 1,2,4-Triazole Synthesis and Application

The 1,2,4-triazole scaffold is a fundamental building block in diverse fields, including medicinal chemistry, agrochemistry, and materials science. frontiersin.orgijsr.net Future research in the synthesis and application of functionalized 1,2,4-triazoles is poised to expand into several key areas, driven by the need for novel materials with enhanced properties and functionalities.

One promising direction is the development of more efficient and atom-economical synthetic methodologies. Microwave-assisted organic synthesis, for example, has shown potential for the rapid and selective construction of 1,2,4-triazole derivatives from readily available precursors like heteroaryl carbonitriles and benzohydrazides. nih.gov Future work will likely focus on expanding the substrate scope of such reactions, improving catalyst efficiency (including the use of metal-free conditions), and scaling up these processes for industrial applications. nih.gov The development of one-pot cascade reactions that allow for the construction of complex polycyclic systems incorporating the 1,2,4-triazole ring from simple starting materials is also a significant area of interest. frontiersin.org

In the realm of materials science, functionalized 1,2,4-triazoles are expected to find new applications. Their strong coordination ability with metal ions makes them attractive candidates for the development of novel catalysts, sensors, and responsive materials. researchgate.net Research into poly-1,2,4-triazole-based materials could lead to new polymers with applications in areas such as anion-exchange membranes or for the sequestration of heavy metals from wastewater. researchgate.net Furthermore, the inherent stability and nitrogen-rich nature of the triazole ring make it a valuable component in the design of next-generation energetic materials. Future computational and synthetic efforts will likely focus on introducing a combination of functional groups onto the 1,2,4-triazole core to fine-tune the balance between energetic performance and sensitivity. nih.gov This includes exploring the effects of different substituents on the aromaticity and stability of the triazole ring. nih.gov

Another critical area for future research is the development of 1,2,4-triazole-based complexants for applications in areas like nuclear fuel reprocessing. The synthesis of non-symmetric, tridentate ligands based on the 1,2,4-triazole framework could provide selective separation of minor actinides from lanthanides in spent nuclear fuel, which is a significant challenge in closing the nuclear fuel cycle. nih.gov This will require a synergistic approach combining synthetic chemistry with detailed computational modeling to predict and optimize the binding properties of these novel ligands.

Q & A

Q. What are the established synthetic routes for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole, and how do reaction conditions influence yield?

The synthesis of triazole derivatives typically involves cyclization or functionalization of precursor heterocycles. For bromo- and nitro-substituted triazoles, a common approach is the nitration of pre-brominated triazole intermediates. For example, bromination can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by nitration with a nitric acid/sulfuric acid mixture under controlled temperatures (0–5°C) to avoid over-nitration . Key factors affecting yield include:

- Temperature control : Excessive heat during nitration can lead to decomposition or byproducts.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical for isolating pure products .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions. The nitro group deshields adjacent protons, while the bromo group causes splitting patterns in aromatic regions .

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21 space group) provides precise bond lengths and angles. For example, the nitro group in similar triazoles exhibits a planar geometry with a C–N–O bond angle of ~125°, critical for validating synthetic accuracy .

- Infrared (IR) spectroscopy : Key peaks include N–O stretching (~1520 cm⁻¹) and C–Br vibrations (~650 cm⁻¹) .

Q. What are the stability considerations for 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole under varying storage conditions?

- Light and humidity : Store in amber glass vials at –20°C in a desiccator to prevent hydrolysis of the nitro group or bromine displacement .

- Thermal stability : Differential scanning calorimetry (DSC) studies on analogous triazoles suggest decomposition above 200°C, necessitating avoidance of high-temperature processing .

Advanced Research Questions

Q. How does the electronic interplay between bromo and nitro substituents influence reactivity in cross-coupling reactions?

The bromo group acts as a leaving site in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling), while the nitro group withdraws electron density, enhancing the electrophilicity of the triazole core. Computational studies (DFT calculations) reveal that the nitro group reduces the LUMO energy at the brominated carbon, facilitating nucleophilic attack . Experimental optimization:

- Use Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF) at 80°C.

- Monitor reaction progress via HPLC to detect aryl-boronic acid coupling byproducts .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar triazoles?

Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from:

- Purity variances : Validate compound purity (>95%) via HPLC before assays .

- Solvent effects : DMSO concentrations >1% can inhibit enzyme activity; use aqueous buffers for in vitro testing .

- Structural analogs : Compare activity of 5-Bromo-1-ethyl-3-nitro-1H-1,2,4-triazole with non-brominated/non-nitrated analogs to isolate substituent-specific effects .

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

- Molecular dynamics simulations : Model solubility and degradation pathways in water. The nitro group increases hydrophilicity (logP ~1.2), suggesting moderate persistence in aquatic environments .

- Toxicity prediction : Use QSAR models to estimate LC50 values for aquatic organisms, which correlate with bromine’s electrophilic reactivity .

Q. What advanced techniques validate the compound’s stability under oxidative or reductive conditions?

- Electrochemical analysis : Cyclic voltammetry in acetonitrile reveals redox peaks at –0.8 V (reduction of nitro to amine) and +1.5 V (bromine oxidation), informing compatibility with redox-active environments .

- Accelerated stability testing : Expose the compound to H₂O₂ (3%) or NaBH₄ (0.1 M) and monitor degradation via LC-MS .

Methodological Best Practices

- Synthetic reproducibility : Document exact molar ratios (e.g., 1:1.2 triazole:NBS for bromination) and cooling rates during nitration .

- Data validation : Cross-reference spectroscopic results with literature databases (e.g., Cambridge Structural Database for crystallographic data) .

- Safety protocols : Use fume hoods, nitrile gloves, and explosion-proof refrigerators for storage, given the compound’s flammability (flash point: ~128°C) and aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.